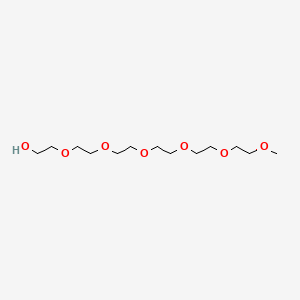

3,6,9,12,15,18-Hexaoxanonadecan-1-ol

Description

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...PEG-6 Methyl Ether...

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O7/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHGCKHKTAJLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066914 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23601-40-3 | |

| Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23601-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG-6 Methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023601403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14,17-hexaoxanonadecan-19-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Physicochemical Properties in Drug Formulation

3,6,9,12,15,18-Hexaoxanonadecan-1-ol, a monomethyl-terminated hexaethylene glycol, is a member of the polyethylene glycol (PEG) family of polymers. These compounds are of paramount importance in the pharmaceutical industry, primarily utilized to enhance the therapeutic properties of drugs through a process known as PEGylation. The covalent attachment of PEG chains to a drug molecule can significantly improve its solubility, reduce immunogenicity, and prolong its circulatory half-life. A thorough understanding of the physical properties of the specific PEG derivative used is therefore critical for rational drug design, formulation development, and predicting in vivo performance. This technical guide provides a comprehensive overview of the core physical properties of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol, offering a foundational resource for its application in drug development.

Core Physical and Chemical Data

A precise understanding of the fundamental physical constants of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol is essential for its handling, formulation, and integration into drug delivery systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₈O₇ | [1], [2], [3] |

| Molecular Weight | 296.36 g/mol | [1], [2], [3] |

| CAS Number | 23601-40-3 | [1], [3] |

| Appearance | Colorless to light yellow clear liquid | [1], [2], [3] |

| Melting Point | -26 °C (lit.) | [4] |

| Boiling Point | 167 °C at 1 mmHg | [5], [1] |

| Density | 1.08 g/cm³ | [5], [1] |

| Refractive Index (n20D) | 1.45 | [1] |

| Flash Point | 180.9 °C | [5] |

| Predicted pKa | 14.36 ± 0.10 | [5] |

Solubility Profile: A Key to Formulation

The solubility of a PEG derivative is a critical parameter that dictates its utility in various drug delivery contexts. 3,6,9,12,15,18-Hexaoxanonadecan-1-ol is noted for its excellent solubility in both aqueous and organic solvents, a characteristic that underpins its versatility.[1]

Experimental Protocol for Determining Solubility

A standardized method for determining the solubility of a liquid polymer like 3,6,9,12,15,18-Hexaoxanonadecan-1-ol is essential for reproducible research. The following protocol is based on the principles outlined in ASTM D5226 for polymer solubility.[6]

Figure 1. Workflow for the experimental determination of solubility.

Viscosity: Impact on Injectability and Processing

Experimental Protocol for Determining Viscosity

The viscosity of polymeric solutions can be determined using a differential viscometer, following a standardized protocol such as ASTM D5225.[5][7][8] This method is applicable to polymers that dissolve completely to form stable solutions.[5][7][8]

Figure 2. Workflow for the experimental determination of viscosity.

Alternatively, a capillary viscometer can be used to measure the viscosity of aqueous PEG solutions.[9] The time it takes for a known volume of the liquid to flow through a capillary is measured, which is directly proportional to the kinematic viscosity.[9]

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural confirmation and quality control of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of PEG derivatives. A Certificate of Analysis for Hexaethylene glycol monomethyl ether confirms that the ¹H NMR spectrum is consistent with its structure.[3] The spectrum is expected to show characteristic signals for the methoxy group protons, the ethylene glycol repeating units, and the terminal hydroxyl proton. The integration of these signals can also be used to confirm the degree of polymerization.[10][11]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a PEG derivative will typically show a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the terminal hydroxyl group.[12] Strong C-O-C ether linkage stretching vibrations are expected around 1100 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and distribution of PEG compounds. Electrospray ionization (ESI) is a common technique for analyzing PEGs.[13] The mass spectrum will show a distribution of peaks corresponding to the different chain lengths present in the sample, allowing for the calculation of the average molecular weight and polydispersity index.[13][14]

Safety and Handling

Proper handling and storage are crucial for maintaining the integrity of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol and ensuring laboratory safety. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] Personal protective equipment, including gloves and safety goggles, should be worn when handling the compound to avoid contact with skin and eyes.[4]

Conclusion

The physical properties of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol are integral to its successful application in drug development. This guide has summarized the key physicochemical data available for this compound and provided standardized protocols for the determination of critical parameters such as solubility and viscosity. A thorough characterization of these properties will enable researchers and formulation scientists to optimize the use of this versatile PEG derivative in creating more effective and stable drug products.

References

-

ASTM D5225, Standard Test Method for Measuring Solution Viscosity of Polymers with a Differential Viscometer, ASTM International, West Conshohocken, PA, 2022. [Link][7]

-

ASTM D5225 Measuring Solution Viscosity of Polymers with a Differential Viscometer. [Link][8]

-

ASTM D5225-14 - Standard Test Method for Measuring Solution Viscosity of Polymers with a. [Link][5]

-

Hexaethylene glycol monomethyl ether - Chem-Impex. [Link][1]

-

Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS) - Waters Corporation. [Link][13]

-

The mass spectra of poly(ethylene glycols) (PEGs) highlighting the... - ResearchGate. [Link][14]

-

3,6,9,12,15,18-Hexaoxanonadecan-1-ol, TMS derivative - the NIST WebBook. [Link][15]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. [Link][16]

-

Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry - Ingenieria Analitica Sl. [Link][18]

-

Ethylene Glycol – Polyethylene Glycol (EG-PEG) Mixtures: Infrared Spectra Wavelet Cross-Correlation Analysis | Semantic Scholar. [Link][19]

-

Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed. [Link][20]

-

FTIR spectrum of the polymer blended with polyethylene glycol (PEG... - ResearchGate. [Link][12]

-

Mass spectra from M-PEG and PEG peaks of an M-PEG 750 sample obtained by LC?MS - ResearchGate. [Link][21]

-

Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - NIH. [Link][22]

-

The FT-IR spectra of PEG and PEOs. - ResearchGate. [Link][23]

-

Measurement of Viscosity of Aqueous Polyethylene Glycol (PEG) Solutions by Capillary Viscometer - STEMart. [Link][9]

-

FTIR studies on the effect of concentration of polyethylene glycol on polimerization of Shellac - ResearchGate. [Link][24]

-

How do I determine the solubility of polymers? - ResearchGate. [Link][25]

-

Solution for measuring the viscosity of medicinal polyethylene glycol. [Link][26]

-

Polymer Solubility Criteria Explained | PDF - Scribd. [Link][28]

-

Viscosity measurements of poly(ethyleneglycol) 400 [PEG 400] at temperatures from 293 K to 348 K and at pressures up to 50 MPa using the vibrating wire technique - ULisboa Research Portal. [Link][29]

-

Cas 23601-40-3,HEXAETHYLENE GLYCOL MONOMETHYL ETHER | lookchem. [Link][30]

-

3,6,9,12,15-Pentaoxanonadecan-1-ol - the NIST WebBook. [Link][31]

-

3,6,9,12,15-Pentaoxanonadecan-1-ol - the NIST WebBook. [Link][32]

-

3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | C30H62O7 | CID 75493 - PubChem. [Link][34]

-

NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link][10]

-

NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link][11]

Sources

- 1. store.astm.org [store.astm.org]

- 2. polymersolutions.com [polymersolutions.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. kinampark.com [kinampark.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. researchgate.net [researchgate.net]

- 7. store.astm.org [store.astm.org]

- 8. infinitalab.com [infinitalab.com]

- 9. Measurement of Viscosity of Aqueous Polyethylene Glycol (PEG) Solutions by Capillary Viscometer - STEMart [ste-mart.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

- 15. 3,6,9,12,15,18-Hexaoxanonadecan-1-ol, TMS derivative [webbook.nist.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. fao.org [fao.org]

- 18. ingenieria-analitica.com [ingenieria-analitica.com]

- 19. Ethylene Glycol – Polyethylene Glycol (EG-PEG) Mixtures: Infrared Spectra Wavelet Cross-Correlation Analysis | Semantic Scholar [semanticscholar.org]

- 20. Identification of Poly(ethylene glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Solution for measuring the viscosity of medicinal polyethylene glycol [m.lab-testinstruments.com]

- 27. scribd.com [scribd.com]

- 28. scribd.com [scribd.com]

- 29. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 30. lookchem.com [lookchem.com]

- 31. 3,6,9,12,15-Pentaoxanonadecan-1-ol [webbook.nist.gov]

- 32. 3,6,9,12,15-Pentaoxanonadecan-1-ol [webbook.nist.gov]

- 33. 3,6,9,12,15-Pentaoxanonadecan-1-ol | C14H30O6 | CID 74516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 34. 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol | C30H62O7 | CID 75493 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6,9,12,15,18-Hexaoxanonadecan-1-ol: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9,12,15,18-Hexaoxanonadecan-1-ol is a non-ionic surfactant belonging to the class of polyethylene glycol (PEG) monoalkyl ethers. These amphiphilic molecules, possessing both a hydrophilic polyoxyethylene chain and a hydrophobic alkyl chain, are of significant interest in various scientific and industrial fields, particularly in drug delivery and biomedical research. Their ability to self-assemble into micelles, enhance the solubility of hydrophobic drugs, and improve the pharmacokinetic profiles of therapeutic agents makes them valuable excipients in pharmaceutical formulations. This guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol, offering insights for researchers and professionals in the field.

Chemical Structure and Properties

Systematically named hexaethylene glycol mono-n-heptyl ether, 3,6,9,12,15,18-Hexaoxanonadecan-1-ol possesses a well-defined chemical structure that dictates its physicochemical properties and function.

The molecule consists of two primary domains:

-

A hydrophilic head: Composed of a hexaethylene glycol chain -(OCH₂CH₂)₆OH. This portion of the molecule is responsible for its water solubility and interacts favorably with aqueous environments.

-

A hydrophobic tail: A heptyl (C₇H₁₅) alkyl chain. This nonpolar tail interacts with other hydrophobic molecules and is crucial for the surfactant properties of the compound.

The combination of these two opposing functionalities in a single molecule allows for the formation of micelles in aqueous solutions, where the hydrophobic tails aggregate to form a core, shielded from the water by the hydrophilic heads. This structure is fundamental to its application as a solubilizing agent for poorly water-soluble compounds.

Below is a diagram illustrating the chemical structure of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol.

Caption: Chemical structure of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol.

Physicochemical Properties

| Property | Estimated Value/Range |

| Molecular Formula | C₁₉H₄₀O₇ |

| Molecular Weight | 380.52 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | > 200 °C (at atmospheric pressure) |

| Solubility | Soluble in water and various organic solvents |

Synthesis of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol

The most common and efficient method for the synthesis of polyethylene glycol monoalkyl ethers is the Williamson ether synthesis .[3][4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing 3,6,9,12,15,18-Hexaoxanonadecan-1-ol, this translates to the reaction of a heptyl halide with hexaethylene glycol.

The overall synthetic strategy involves two main approaches:

-

Direct Alkylation of Hexaethylene Glycol: This involves the reaction of hexaethylene glycol with a heptyl halide in the presence of a base. A statistical mixture of the monoheptyl ether, diheptyl ether, and unreacted glycol is expected. Purification is then required to isolate the desired mono-ether.

-

Stepwise Synthesis: This approach involves protecting one of the hydroxyl groups of hexaethylene glycol, followed by alkylation of the remaining hydroxyl group, and finally deprotection. While this method offers better control and higher yields of the mono-ether, it involves more synthetic steps.

For laboratory-scale synthesis, the direct alkylation method followed by chromatographic purification is often employed due to its simplicity.

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[4] The key steps are:

-

Deprotonation: A strong base is used to deprotonate one of the hydroxyl groups of hexaethylene glycol, forming a more nucleophilic alkoxide ion.

-

Nucleophilic Attack: The alkoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of the heptyl halide, leading to the displacement of the halide ion (the leaving group).

-

Formation of the Ether Linkage: This concerted step results in the formation of the ether bond and the desired product.

Caption: Workflow of the Williamson Ether Synthesis.

Detailed Experimental Protocol (Adapted)

The following protocol is an adapted procedure for the synthesis of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol based on established methods for the Williamson ether synthesis of polyethylene glycol derivatives.

Materials:

-

Hexaethylene glycol (reagent grade, dried)

-

1-Bromoheptane (reagent grade)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF (100 mL) and hexaethylene glycol (1 equivalent). The solution is stirred under a nitrogen atmosphere.

-

Deprotonation: Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution at 0 °C (ice bath). The mixture is allowed to stir at this temperature for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This step is crucial for the formation of the alkoxide.

-

Alkylation: 1-Bromoheptane (1 equivalent) is dissolved in anhydrous THF (20 mL) and added dropwise to the reaction mixture at room temperature via the dropping funnel. The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess sodium hydride is cautiously quenched by the slow, dropwise addition of methanol until gas evolution stops.

-

Work-up: The reaction mixture is then poured into a separatory funnel containing a saturated aqueous ammonium chloride solution (100 mL). The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product, which will be a mixture of the desired mono-ether, di-ether, and unreacted glycol, is purified by column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components. The fractions containing the desired product are collected and the solvent is evaporated to yield pure 3,6,9,12,15,18-Hexaoxanonadecan-1-ol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask, anhydrous solvent, and a nitrogen atmosphere is critical because sodium hydride reacts violently with water. Water would also protonate the alkoxide, rendering it non-nucleophilic.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol without competing in the substitution reaction.

-

Choice of Solvent: THF is a suitable aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring a higher conversion to the product within a reasonable timeframe.

-

Chromatographic Purification: Due to the statistical nature of the direct alkylation, column chromatography is essential to separate the desired mono-substituted product from the di-substituted by-product and unreacted starting material.

Applications in Research and Drug Development

Polyethylene glycol monoalkyl ethers, including 3,6,9,12,15,18-Hexaoxanonadecan-1-ol, are valuable tools in various research and development settings.

-

Drug Solubilization and Delivery: A primary application is in the solubilization of poorly water-soluble drugs. By encapsulating the hydrophobic drug molecule within the core of their micelles, these surfactants can significantly increase the drug's apparent solubility in aqueous media, which is crucial for oral and parenteral drug delivery.

-

Non-ionic Surfactants in Formulations: They are used as emulsifiers, wetting agents, and stabilizers in pharmaceutical and cosmetic formulations.[5] Their non-ionic nature makes them less irritating and more compatible with biological systems compared to their ionic counterparts.

-

Biochemical Research: In laboratory settings, they are used to solubilize membrane proteins, preventing their aggregation and maintaining their native conformation for structural and functional studies.

-

Nanoparticle and Liposome Formulation: These surfactants can be incorporated into the structure of nanoparticles and liposomes to improve their stability, modify their surface properties, and prolong their circulation time in the bloodstream.

Conclusion

3,6,9,12,15,18-Hexaoxanonadecan-1-ol, as a representative of the hexaethylene glycol monoalkyl ether class, is a molecule with significant potential in pharmaceutical sciences and beyond. Its synthesis, primarily achieved through the robust Williamson ether synthesis, is well-understood and adaptable. A thorough understanding of its chemical structure and properties is key to leveraging its capabilities as a versatile non-ionic surfactant for a wide range of applications, from enhancing drug delivery to facilitating fundamental biochemical research. The continued exploration of such amphiphilic molecules will undoubtedly lead to further innovations in drug formulation and materials science.

References

-

Cheméo. (n.d.). Chemical Properties of Hexaethylene glycol monomethyl ether (CAS 23601-40-3). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Williamson ether synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2023, March 22). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Hexaethylene Glycol Monomethyl Ether | CymitQuimica [cymitquimica.com]

- 3. Hexaethylene glycol monomethyl ether (CAS 23601-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. Hexaethylene glycol monodecyl ether | 5168-89-8 [sigmaaldrich.com]

A Technical Guide to the Application of Short-Chain Polyethylene Glycol (PEG) Linkers in Biochemistry

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth technical insights into the core applications of short-chain Polyethylene Glycol (PEG) linkers. We will explore the fundamental physicochemical properties that make these molecules indispensable tools and delve into their practical application in bioconjugation, drug delivery, diagnostics, and proteomics, supported by field-proven protocols and mechanistic explanations.

Foundational Principles of Short-Chain PEG Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (-CH₂−CH₂−O−).[1][2] Short-chain PEGs, typically defined as molecules with fewer than 12-24 ethylene glycol units, act as versatile spacers, connecting a biomolecule (like a protein or antibody) to another molecule, such as a drug, imaging agent, or surface.[1]

The utility of these linkers is rooted in a unique combination of properties:

-

Hydrophilicity and Solubility : The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, making PEG highly soluble in aqueous environments.[1][2] This property is crucial for enhancing the solubility of hydrophobic drugs and preventing the aggregation of bioconjugates.[3][4][5]

-

Biocompatibility and Low Immunogenicity : PEG is non-toxic and generally elicits minimal immune responses, making it suitable for in vivo applications.[1][2][6] The PEG chain creates a hydration shell that can mask the conjugated molecule from the immune system.[2]

-

Defined Structure and Tunable Length : Unlike traditional polymers, short-chain PEGs can be synthesized as discrete, single molecular weight compounds (known as discrete PEGs or dPEGs), offering precise control over linker length.[7][8][9] This precision is critical, as linker length directly impacts the steric hindrance, flexibility, and overall performance of the bioconjugate.[10][11]

Core Properties of Monodisperse PEG Linkers

The predictable nature of short-chain, monodisperse PEGs allows for the rational design of bioconjugates. The number of ethylene glycol units (n) directly correlates with the linker's physicochemical properties.

| PEG Moiety | No. of Units (n) | Molecular Weight (Da) | Spacer Arm Length (Å) | Estimated LogP* | Key Characteristics |

| PEG2 | 2 | 88.1 | ~7.7 | -0.8 | Minimal spacer, often used for compact labeling.[11] |

| PEG4 | 4 | 176.2 | ~14.9 | -1.2 | Balances hydrophilicity and size.[12] |

| PEG8 | 8 | 352.4 | ~29.3 | -2.0 | Enhanced solubility and flexibility.[9][12] |

| PEG12 | 12 | 528.6 | ~43.7 | -2.8 | Significant increase in hydrodynamic radius.[11][13] |

*Note: LogP values are estimated and can vary based on the specific end-groups of the PEG linker.[1]

Core Application: Bioconjugation Strategies

Short-chain PEG linkers are most frequently used to covalently attach two molecular entities. This is typically achieved using heterobifunctional PEGs, which possess different reactive groups at each terminus, allowing for controlled, sequential conjugation.[3][14] The choice of reactive group is dictated by the available functional groups on the target biomolecule (e.g., amines on lysine residues, thiols on cysteine residues).[1][11]

Common Functional Groups and Their Targets

| Functional Group | Target on Biomolecule | Resulting Linkage | Key Features |

| NHS Ester | Primary Amines (-NH₂) | Amide | Highly stable bond; common for modifying lysine residues.[3][11] |

| Maleimide | Thiols / Sulfhydryls (-SH) | Thioether | Highly specific for cysteine residues; stable linkage.[1] |

| Azide / Alkyne | Alkyne / Azide | Triazole | Used in "Click Chemistry"; highly efficient and bioorthogonal.[11] |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide | Requires activation (e.g., with EDC/NHS) to react.[14] |

Diagram: General Bioconjugation Workflow

The following diagram illustrates a typical workflow for creating a bioconjugate, such as an Antibody-Drug Conjugate (ADC), using a heterobifunctional PEG linker.

Caption: A two-step sequential conjugation using a heterobifunctional PEG linker.

Application in Advanced Therapeutics

Short-chain PEG linkers are critical components in modern drug design, particularly for Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In an ADC, a linker tethers a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen.[6] Short-chain PEG linkers are incorporated to:

-

Enhance Solubility: Many cytotoxic payloads are highly hydrophobic. The inclusion of a hydrophilic PEG spacer mitigates aggregation, a common problem that can compromise the efficacy and safety of an ADC.[4][15]

-

Optimize Pharmacokinetics: The PEG linker can influence the stability of the ADC in circulation and its clearance rate.[13][15] Adding a PEG spacer can help increase the half-life and reduce hepatic uptake.[13]

-

Improve Therapeutic Index: By improving solubility, higher and more homogenous drug-to-antibody ratios (DAR) can be achieved without causing aggregation, potentially leading to a more potent therapeutic.[4]

Protocol 1: Conjugation of a PEG-Maleimide Linker to a Thiol-Containing Protein

This protocol describes a common method for conjugating a maleimide-functionalized PEG linker to a protein with available cysteine residues.

-

Protein Preparation :

-

If necessary, reduce disulfide bonds in the antibody or protein using a mild reducing agent like TCEP to expose free thiol groups.

-

Buffer-exchange the protein into a phosphate-based buffer (e.g., PBS), pH 6.5-7.5, free of any thiol-containing reagents. Adjust protein concentration to 1-10 mg/mL.

-

-

Linker Preparation :

-

Immediately before use, dissolve the PEG-Maleimide linker in a water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mg/mL.[1]

-

-

Conjugation Reaction :

-

Add a 5- to 20-fold molar excess of the dissolved PEG-Maleimide linker to the protein solution. The optimal ratio should be determined empirically.

-

Gently mix the reaction. Incubate at room temperature for 1-2 hours or at 4°C overnight.[1]

-

-

Quenching :

-

Stop the reaction by adding a thiol-containing reagent like free cysteine or β-mercaptoethanol to a final concentration of ~10 mM to consume any unreacted maleimide groups. Incubate for 15-30 minutes.

-

-

Purification and Characterization :

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[16] The linker is a critical determinant of PROTAC efficacy.[16]

-

Role of the PEG Linker : The linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[16][17] Short-chain PEG linkers provide the necessary spacing and conformational freedom.

-

Improving Physicochemical Properties : The hydrophilicity of PEG enhances the solubility and cell permeability of the PROTAC molecule, which is often a major challenge in their development.[16][17]

Diagram: Mechanism of Action for a PROTAC

This diagram illustrates how a PROTAC with a PEG linker facilitates the degradation of a target protein.

Caption: A PROTAC uses a PEG linker to bring a target protein and an E3 ligase together.

Applications in Proteomics and Diagnostics

Beyond therapeutics, short-chain PEG linkers are enabling tools in analytical biochemistry.

Cross-Linking Mass Spectrometry (XL-MS)

XL-MS is used to study protein structures and protein-protein interactions by creating covalent bonds between spatially proximate amino acid residues.[17] PEGylated cross-linkers, such as bis-succinimidyl-(PEG)n, offer significant advantages over traditional hydrophobic cross-linkers.[17] The hydrophilic PEG backbone enhances the water solubility of the cross-linker and can increase its accessibility to the protein surface, leading to more efficient cross-linking.[17][18]

Diagnostic and Imaging Probes

PEG linkers are used to conjugate imaging agents (e.g., fluorescent dyes like Indocyanine Green) to targeting molecules like antibodies.[12][19] The addition of short PEG linkers has been shown to:

-

Increase Covalent Binding: The increased hydrophilicity can improve the efficiency of the conjugation reaction.[12]

-

Reduce Lipophilicity: This modification can alter the pharmacokinetic properties of the imaging agent, leading to better biodistribution and reduced background signals.[12]

-

Enhance Stability: The PEG linker can provide a stable connection, minimizing the premature release of the imaging agent in vivo.[12]

Protocol 2: General Protein PEGylation via NHS Ester Chemistry

This protocol outlines the modification of a protein's primary amines (lysine residues) using a PEG-NHS ester.

-

Protein Preparation :

-

Buffer-exchange the protein into an amine-free buffer (e.g., PBS or HEPES) at a pH of 7.2-8.5. The protein concentration should typically be between 1-10 mg/mL.

-

-

Linker Preparation :

-

Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

-

-

PEGylation Reaction :

-

Quenching the Reaction :

-

Purification and Analysis :

-

Purify the PEGylated protein from reaction byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography, or dialysis.

-

Analyze the extent of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

-

Conclusion

Short-chain PEG linkers are far more than simple spacers; they are enabling components that profoundly influence the properties and performance of complex biomolecules.[20] Their inherent hydrophilicity, biocompatibility, and structural precision allow for the rational design of advanced therapeutics, diagnostics, and research tools.[1][17] A thorough understanding of their chemical properties and the causality behind conjugation choices is paramount for researchers aiming to enhance the solubility, stability, and pharmacokinetic profiles of novel biochemical entities.[3]

References

- A Technical Guide to Short-Chain Polyethylene Glycol (PEG) Linkers in Bioconjugation and Drug Development. Benchchem.

- An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers. Benchchem.

- A Comparative Guide to Short-Chain PEG Linkers in Antibody-Drug Conjugates. Benchchem.

- A Comparative Guide to the Application of Short- Chain PEG Linkers in Bioconjugation and Drug Development, with a Focus on Acid-PEG1-C2. Benchchem.

- The Impact of PEG Linker Length on Drug Delivery: A Comparative Guide to m-PEG16-alcohol and Shorter Chain Alternatives. Benchchem.

- Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review.

- How to Choose the Right PEG Linker for Your Research and Applications. AxisPharm.

- Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. NIH National Center for Biotechnology Information.

- PEGs and Antibody-drug Conjugates a Versatile Approach. ADC Review.

- Peptide and protein PEGylation: a review of problems and solutions. Creative PEGWorks.

- The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Guide. Benchchem.

- The impact of PEGylation on biological therapies. PubMed.

- PEG (Polyethylene Glycol) linkers are essential components in the fields of bioconjugation and drug delivery. AxisPharm.

- Overview of PEG Linkers. ChemPep.

- Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics. NIH National Center for Biotechnology Information.

- Applications of PEG Linkers. Biopharma PEG.

- PEG Linkers & Their Applications. Biopharma PEG.

- The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. Royal Society of Chemistry.

- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- Application Notes and Protocols: Practical Applications of PEGylated Linkers in Proteomics. Benchchem.

- Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics. Oxford Academic.

- Top 5 Applications of PEGylated Linkers in Bioconjugation. PurePEG.

- The Efficacy of Short-Chain PEG Linkers in PROTACs: A Comparative Guide. Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. adcreview.com [adcreview.com]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 7. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 9. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. purepeg.com [purepeg.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Role of Hexaethylene Glycol in Bioconjugation

This guide provides an in-depth exploration of hexaethylene glycol (HEG) as a critical component in modern bioconjugation strategies. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the underlying principles and practical applications of this discrete PEG linker. We will dissect the causality behind its widespread adoption and provide field-proven insights into its role in optimizing the performance of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Linker as a Linchpin in Bioconjugate Design

Bioconjugation, the covalent coupling of biomolecules to other molecules, is a foundational technology in modern therapeutics and diagnostics.[1] The linker, a seemingly simple spacer molecule, is a critical design parameter that profoundly influences the efficacy, safety, and pharmacokinetic profile of the entire construct.[2][3] Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG).[4]

PEGylation, the process of attaching PEG chains, is prized for its ability to:

-

Enhance Solubility: Mitigates the hydrophobicity of many potent drug payloads, preventing aggregation.[1][2][5][6]

-

Increase Stability: Protects the parent biomolecule from enzymatic degradation.[1][7]

-

Prolong Circulation: Increases the hydrodynamic radius, which reduces renal clearance and extends plasma half-life.[3]

-

Reduce Immunogenicity: Masks immunogenic epitopes on the biomolecule's surface.[1][8]

While long, polydisperse PEG chains have been used extensively, there is a growing appreciation for the distinct advantages of short, monodisperse oligo(ethylene glycol) (OEG) linkers. Hexaethylene glycol (HEG), a discrete molecule with exactly six ethylene glycol units, has emerged as a powerful tool, offering a precise balance of properties essential for high-performance bioconjugates.

The Hexaethylene Glycol Advantage: Precision and Performance

The defining characteristic of HEG is its discrete nature. Unlike traditional polymeric PEGs, which consist of a mixture of different chain lengths, HEG (HO-(CH₂CH₂O)₆-H) is a single, well-defined chemical entity. This monodispersity eliminates the analytical complexities associated with polydisperse linkers and ensures the production of homogeneous bioconjugates, a critical factor for regulatory approval and consistent clinical performance.

Hydrophilicity in a Compact Form

Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[2][9] The inclusion of a hydrophilic linker is essential to counteract this.[5][6] HEG provides a significant hydrophilic contribution within a compact, 18-atom spacer (excluding terminal functional groups), improving the solubility and formulation stability of the final bioconjugate.[2][10] This is a crucial advantage in crowded molecular environments where bulky linkers could be detrimental.

The Spacer Effect: Mitigating Steric Hindrance

The HEG linker acts as a flexible spacer arm, physically separating the biomolecule from its payload.[10][11] This separation is critical for several reasons:

-

Preserving Biological Activity: It prevents the payload from sterically hindering the binding of an antibody to its target antigen or a ligand to its receptor.[1]

-

Facilitating Payload Action: In ADCs, the linker can influence the efficiency of payload release within the target cell.

-

Optimizing Ternary Complex Formation: In PROTACs, the linker's length and flexibility are paramount for bridging the target protein and an E3 ubiquitin ligase, a necessary step for inducing protein degradation.[12][13]

The defined length of HEG allows for rational design and optimization of this spatial relationship, a task complicated by polydisperse linkers.

Impact on Pharmacokinetics (PK)

While longer PEG chains are known to dramatically extend plasma half-life, short linkers like HEG offer a more nuanced approach to PK modulation.[3] For some applications, an extremely long half-life is not desirable. A shorter linker may lead to more rapid clearance but can also result in higher in vitro potency and a more favorable therapeutic index.[3] The choice of linker length, therefore, represents a critical trade-off that must be empirically determined for each specific bioconjugate.[2][3] Studies have shown that even incremental increases in short PEG chain length (e.g., from PEG2 to PEG8) can significantly decrease clearance rates and increase tumor exposure.[3]

Table 1: Comparative Impact of Short vs. Long PEG Linkers on Bioconjugate Properties

| Metric | Short PEG Linker (e.g., HEG) | Long PEG Linker (e.g., >2 kDa) | Rationale & Causality |

| Homogeneity | High (Monodisperse) | Low (Polydisperse) | HEG is a single molecule, leading to a defined molecular weight for the final conjugate. Long PEGs are mixtures of various chain lengths. |

| Solubility Enhancement | Moderate to High | Very High | While HEG is highly hydrophilic, longer chains provide a greater overall hydrophilic effect.[2] |

| Plasma Half-life | Shorter | Longer | Longer PEG chains significantly increase the hydrodynamic radius, reducing renal clearance.[3][14] |

| In Vitro Potency | Often Higher | May be Lower | Shorter linkers create more compact conjugates that may exhibit higher cytotoxicity. Longer linkers can sometimes cause steric hindrance, reducing binding or drug release efficiency.[3] |

| Tumor Exposure | Lower | Higher | Prolonged circulation from longer linkers can lead to greater accumulation in tumor tissue over time.[3] |

| Manufacturing Complexity | Lower | Higher | The defined structure of HEG simplifies synthesis, purification, and characterization. |

Data synthesized from multiple preclinical studies represents general trends. Absolute values are context-dependent.[2][3]

Chemical Synthesis and Functionalization of HEG Linkers

The utility of HEG in bioconjugation stems from its ability to be functionalized with a wide array of reactive groups, enabling its attachment to virtually any biomolecule. This requires the selective chemical modification of one or both of its terminal hydroxyl groups.

A common strategy is the desymmetrization of HEG to create heterobifunctional linkers, where each end possesses a different reactive group for sequential conjugation reactions.[15][16] This is crucial for complex constructs like ADCs and PROTACs, which require precise connection of distinct molecular entities.

Core Synthesis Workflow: Monotosylation

A foundational step in creating functionalized HEG is the selective monotosylation of one terminal hydroxyl group. The resulting tosylate is an excellent leaving group, paving the way for nucleophilic substitution to introduce other functionalities.[17]

Caption: Workflow for selective monotosylation of hexaethylene glycol.[17]

Creating Heterobifunctional HEG Linkers

From the monotosylated intermediate, a diverse library of linkers can be generated. The remaining hydroxyl group can be activated, or the tosyl group can be displaced to introduce functionalities for various conjugation chemistries.[15]

-

For Amine Coupling: The hydroxyl group can be activated with N,N'-disuccinimidyl carbonate (DSC) or 4-nitrophenyl chloroformate to create an NHS or PNP ester, respectively, which readily reacts with primary amines (e.g., lysine residues) on proteins.[4][15]

-

For Thiol Coupling: The hydroxyl group can be converted to a maleimide for highly selective reaction with cysteine residues.[4]

-

For Click Chemistry: The tosyl group can be displaced by sodium azide to create an azide-terminated HEG. The hydroxyl can be converted to an alkyne, creating a versatile linker for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[15][16]

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis and application of HEG linkers. Optimization is often necessary for specific biomolecules and payloads.

Protocol 1: Selective Monotosylation of Hexaethylene Glycol

This protocol is adapted from established methodologies for the selective tosylation of oligo(ethylene glycols).[17]

Materials:

-

Hexaethylene glycol

-

Tosyl chloride (TsCl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve hexaethylene glycol (1 equivalent) in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Tosylation: Slowly add a solution of tosyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over 1-2 hours to minimize the formation of the ditosylated byproduct.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding 1 M HCl. Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to separate the monotosylated product from unreacted diol and ditosylated byproduct.

Protocol 2: Protein Bioconjugation via Amine-Reactive HEG-NHS Ester

This protocol provides a general method for conjugating an NHS-activated HEG linker to a protein's primary amines.[4]

Materials:

-

Protein of interest (e.g., monoclonal antibody)

-

Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

-

HEG-NHS Ester (e.g., Azide-PEG6-NHS ester)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

-

Protein Preparation: Prepare the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, exchange the protein into the appropriate buffer using dialysis or a centrifugal filter.

-

Linker Preparation: Immediately before use, dissolve the HEG-NHS ester in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).

-

Conjugation Reaction: Add the desired molar excess of the dissolved HEG-NHS ester to the protein solution. A common starting point is a 5 to 20-fold molar excess of linker to protein.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to react with any excess NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unconjugated linker and quenching agent by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR) or degree of labeling using methods such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Caption: General experimental workflow for protein bioconjugation.[4][17]

Conclusion and Future Outlook

Hexaethylene glycol is far more than a simple spacer; it is a precision tool that enables the rational design of sophisticated bioconjugates. Its discrete nature provides a level of control and homogeneity that is unattainable with traditional, polydisperse PEG linkers. By offering a defined length, inherent hydrophilicity, and chemical versatility, HEG allows scientists to fine-tune the critical properties of therapeutic and diagnostic agents, balancing solubility, stability, pharmacokinetics, and potency.[2][3]

As bioconjugate therapeutics, particularly ADCs and PROTACs, continue to evolve, the demand for well-defined, high-purity components will only increase.[2] The foundational role of hexaethylene glycol and other discrete OEG linkers is secure, and future innovations will likely involve more complex, multi-functionalized HEG architectures designed for next-generation targeted therapies.

References

- A Comparative Guide to Short-Chain PEG Linkers in Bioconjugation: The Advantages of NH2-PEG2-methyl acetate. Benchchem.

- A Comparative Analysis of Short vs. Long PEG Linkers in Bioconjugation. Benchchem.

- Monotosylated Hexaethylene Glycol: A Versatile Linker for Bioconjugation. Benchchem.

- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. National Institutes of Health (NIH).

- Spacer 18, HEG Hexaethylene Glycol Oligonucleotide Modification. Bio-Synthesis.

- Hexaethylene glycol | PROTAC Linkers. MedchemExpress.com.

- Synthesis of hexa(ethylene glycol) derivative 3. ResearchGate.

- Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Royal Society of Chemistry.

- PEG Linkers: Structure, Applications & Contributions. Creative PEGWorks.

- A Step-by-Step Guide to Bioconjugation with PEG Linkers: Application Notes and Protocols. Benchchem.

- PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI.

- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. PubMed.

- Bioconjugation reagents. Lumiprobe.

- PEG as a spacer arm markedly increases the immunogenicity of meningococcal group Y polysaccharide conjugate vaccine. PubMed.

- Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate.

- Protocols. BroadPharm.

- What are PEG Linkers?. ADC Review.

- (PDF) Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies. ResearchGate.

- PROTACs and Glues: Striking Perspectives for Engineering Cancer Therapy À La Carte. MDPI.

- (PDF) Covalent Conjugation of Poly(Ethylene Glycol) to Proteins and Peptides: Strategies and Methods. ResearchGate.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creativepegworks.com [creativepegworks.com]

- 8. researchgate.net [researchgate.net]

- 9. adcreview.com [adcreview.com]

- 10. Spacer 18 , HEG Hexaethylene Glycol Oligonucleotide Modification [biosyn.com]

- 11. PEG as a spacer arm markedly increases the immunogenicity of meningococcal group Y polysaccharide conjugate vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PROTACs and Glues: Striking Perspectives for Engineering Cancer Therapy À La Carte - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 3,6,9,12,15,18-Hexaoxanonadecan-1-ol for Advanced Research Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol, a monodisperse polyethylene glycol (PEG) derivative of significant interest in biomedical and pharmaceutical research. Commonly known as hexaethylene glycol monomethyl ether (m-PEG6-OH), this molecule serves as a critical building block in the field of PEGylation, a process that enhances the therapeutic properties of peptides, proteins, oligonucleotides, and small-molecule drugs. We will delve into its core molecular characteristics, the fundamental principles of its application in PEGylation, detailed experimental protocols for its activation, and essential safety and handling procedures. This document is intended to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile compound in their work.

Core Molecular Profile

3,6,9,12,15,18-Hexaoxanonadecan-1-ol is a bifunctional molecule characterized by a terminal methoxy group, which renders one end inert, and a terminal hydroxyl group, which provides a reactive site for chemical modification and conjugation. This structure is fundamental to its role as a PEGylating agent.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| Chemical Name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | [1][2] |

| Common Synonyms | Hexaethylene glycol monomethyl ether; m-PEG6-OH; mPEG6-Alcohol; Methyl-PEG6-alcohol | [2][3][4][5] |

| CAS Number | 23601-40-3 | [1][2][3][6] |

| Molecular Formula | C₁₃H₂₈O₇ | [1][3][5][6] |

| Molecular Weight | 296.36 g/mol | [1][2][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Boiling Point | 167 °C @ 1 mmHg | [2][4] |

| Density | ~1.08 g/cm³ | [4][7] |

| Solubility | Soluble in water and various organic solvents | [4] |

| Storage Conditions | Store at 4°C or below (-20°C recommended for long term), under nitrogen, protected from light and moisture.[1][2][3][7] |

Chemical Structure:

CH₃–(O–CH₂–CH₂)₆–OH

The Principle of PEGylation: A Mechanistic Overview

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small-molecule drug.[8] This bioconjugation technique is a cornerstone of modern drug delivery, employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[9][10]

The Causality Behind PEGylation's Benefits:

-

Increased Hydrodynamic Size: The attachment of the PEG chain dramatically increases the molecule's size. This sterically hinders renal filtration, significantly prolonging its circulation half-life in the bloodstream.[8][11]

-

"Stealth" Effect: The hydrophilic PEG chain creates a hydration shell around the drug molecule. This "shields" it from the host's immune system (reducing immunogenicity) and prevents recognition by proteolytic enzymes, thereby increasing its stability in vivo.[9][12]

-

Enhanced Solubility: The inherent solubility of the PEG chain can be imparted to hydrophobic drugs, improving their formulation and bioavailability.[4][12]

-

Reduced Toxicity: By prolonging circulation and often reducing the peak plasma concentration, PEGylation can lead to a more favorable side-effect profile.[9][10]

3,6,9,12,15,18-Hexaoxanonadecan-1-ol is an ideal starting material for creating activated PEG reagents for this purpose. Its single reactive hydroxyl group allows for precise, controlled modification, preventing the cross-linking that can occur with bifunctional PEGs (i.e., those with hydroxyls at both ends).[13]

Diagram 1: The "Stealth" Effect of PEGylation

This diagram illustrates how a PEG chain, derived from a precursor like m-PEG6-OH, shields a therapeutic protein from degradation and clearance mechanisms.

Caption: Conceptual model of PEGylation providing a protective shield.

Experimental Protocol: Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group of m-PEG6-OH is not sufficiently reactive for direct conjugation to most biomolecules. Therefore, it must first be "activated" by converting it into a more reactive functional group, such as a tosylate, mesylate, or an active ester. This protocol details a common and reliable method for activating the hydroxyl group via tosylation, creating m-PEG6-OTs, a versatile intermediate.

Protocol: Synthesis of m-PEG6-Tosylate (m-PEG6-OTs)

This protocol is a self-validating system; successful synthesis is confirmed by chromatographic and spectroscopic analysis, ensuring the activated intermediate is suitable for subsequent conjugation reactions.

Materials and Reagents:

-

3,6,9,12,15,18-Hexaoxanonadecan-1-ol (m-PEG6-OH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (anhydrous)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Step-by-Step Methodology:

-

Preparation (Anhydrous Conditions):

-

Causality: All glassware must be rigorously dried (oven or flame-dried under vacuum) to prevent moisture from hydrolyzing the highly reactive p-toluenesulfonyl chloride.

-

In a dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve m-PEG6-OH (1 equivalent) in anhydrous DCM.

-

-

Reaction Setup:

-

Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction and minimizing side-product formation.

-

Add triethylamine (1.5 equivalents) dropwise via syringe. TEA acts as a base to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.

-

-

Activation:

-

Dissolve p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM.

-

Add the TsCl solution to the reaction mixture dropwise over 30 minutes. A slow addition rate is critical to maintain temperature control.

-

After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

-

Monitoring:

-

The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Hexanes:Ethyl Acetate. The product spot (m-PEG6-OTs) should have a higher Rf value than the starting material (m-PEG6-OH). The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Purification:

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 0.1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine (to reduce the water content in the organic layer).

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude oil via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

-

Characterization and Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the tosyl group has been successfully added and the PEG backbone remains intact.

-

Diagram 2: Experimental Workflow for m-PEG6-OH Activation

Caption: Step-by-step workflow for the tosylation of m-PEG6-OH.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Table 2: Safety and Handling Guidelines

| Category | Guideline |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire: safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Keep away from sources of ignition. |

| Storage | Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture absorption. Recommended storage is at -20°C for long-term stability.[2][7] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

Conclusion

3,6,9,12,15,18-Hexaoxanonadecan-1-ol is more than just a chemical; it is a fundamental tool for innovation in drug development and biotechnology. Its well-defined structure provides a reliable platform for creating advanced PEGylated therapeutics with improved stability, solubility, and pharmacokinetic profiles. By understanding its core properties and mastering the protocols for its activation and conjugation, researchers can unlock its full potential to design next-generation therapies that are safer and more effective.

References

-

Dadwal, A., et al. (2008). PEGylation: an approach for drug delivery. A review. Critical Reviews in Therapeutic Drug Carrier Systems, 25(5), 403-47. Retrieved from [Link]

-

D'Souza, A. A., & Shegokar, R. (2016). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. Retrieved from [Link]

-

Wiwattanapatapee, R. (2012). Questioning the use of PEGylation for drug delivery. SciSpace. Retrieved from [Link]

-

Begell House Digital Library. (2008). PEGylation: An Approach for Drug Delivery. A Review. Critical Reviews™ in Therapeutic Drug Carrier Systems, 25(5). Retrieved from [Link]

-

Crimson Publishers. (2022). The Usage of PEG in Drug Delivery Systems- A Mini Review. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3,6,9,12,15,18-Hexaoxanonadecan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxanonadecan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Method for the activation of poly(ethylene glycol) [PEG] molecules. Retrieved from [Link]

-

ChemBK. (2024). MPEG-6. Retrieved from [Link]

-

ResearchGate. (2025). New method for the synthesis and purification of branched mPEG2lys. Retrieved from [Link]

-

PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxaicosan-1-ol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexaethylene glycol monomethyl ether (CAS 23601-40-3). Retrieved from [Link]

-

PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxahexatriacontan-1-ol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3,6,9,12,15,18-Hexaoxanonadecan-1-ol, TMS derivative. Retrieved from [Link]

-

CONICET. (n.d.). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Retrieved from [Link]

-

ResearchGate. (2015). How can I oxidize a terminal PEG (MW:2000) hydroxyl group?. Retrieved from [Link]

-

Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Hexaethylene Glycol Monomethyl Ether | 23601-40-3 [chemicalbook.com]

- 3. mPEG6-OH, Hexaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | C13H28O7 | CID 90207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chembk.com [chembk.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dl.begellhouse.com [dl.begellhouse.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Surfactant Properties of Polyethylene Glycol Ethers

Abstract: Polyethylene glycol (PEG) ethers stand as a cornerstone class of non-ionic surfactants, indispensable to the pharmaceutical sciences. Their unique amphiphilic architecture, comprising a hydrophilic polyoxyethylene chain and a lipophilic hydrocarbon tail, grants them versatile functionalities, including solubilization, emulsification, and stabilization of active pharmaceutical ingredients (APIs). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core surfactant properties of PEG ethers. We will delve into the molecular principles governing their behavior, present key quantitative parameters for formulation design, and provide detailed, field-proven experimental protocols for their characterization. The objective is to bridge fundamental theory with practical application, enabling the rational design of robust and effective drug delivery systems.

Section 1: The Molecular Architecture and Classification of PEG Ethers

At its core, a PEG ether's surfactant capability arises from its amphiphilic nature. The molecule consists of two distinct regions: a hydrophilic head and a hydrophobic tail.

-

The Hydrophilic Head: This is the polyethylene glycol (-(CH₂CH₂O)n-) chain. The repeating ether linkages are polar and form hydrogen bonds with water, rendering this portion of the molecule water-soluble. The length of this PEG chain, denoted by 'n', is a critical determinant of the surfactant's properties.

-

The Hydrophobic Tail: This is typically a fatty alcohol or alkylphenol group, which is a nonpolar hydrocarbon chain. This part of the molecule is repelled by water and seeks to associate with other nonpolar molecules, such as oils or the hydrophobic domains of an API.

This dual character forces the molecules to align at interfaces (e.g., oil-water or air-water), reducing the interfacial tension. Common classes of PEG ethers used in pharmaceuticals include:

-

Polyoxyethylene Alkyl Ethers: Marketed under trade names like Brij™, these surfactants are derived from fatty alcohols (e.g., lauryl, cetyl, stearyl, or oleyl alcohol).[1]

-

Polyoxyethylene Castor Oil Derivatives: Known by trade names such as Cremophor®, these are produced by reacting castor oil or hydrogenated castor oil with ethylene oxide.[2]

-

Poloxamers: These are unique triblock copolymers with a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyethylene oxide (PEO) blocks, often referred to by the trade name Pluronic®.[3][4]

Caption: Molecular structure of a generic PEG ether.

Section 2: Fundamental Surfactant Properties and Their Significance

The utility of a PEG ether in a specific formulation is predicted by several key physicochemical parameters. Understanding these is crucial for rational excipient selection.

The Hydrophilic-Lipophilic Balance (HLB)

The HLB system provides a semi-empirical scale to quantify the degree to which a surfactant is hydrophilic or lipophilic. The scale typically ranges from 0 to 20.

-

Low HLB (1-9): Indicates a more lipophilic/oil-soluble surfactant, suitable for creating water-in-oil (W/O) emulsions.

-

High HLB (11-20): Indicates a more hydrophilic/water-soluble surfactant, effective as a solubilizing agent or for forming oil-in-water (O/W) emulsions.[5]

The choice of surfactant HLB is critical for emulsion stability and drug solubilization. For instance, Cremophor® EL, with an HLB of 12-14, is highly effective at stabilizing oil-in-water nanoemulsions and solubilizing hydrophobic drugs like paclitaxel.[6]

Table 1: HLB Values for Common Pharmaceutical PEG Ethers

| Surfactant (Trade Name) | Chemical Class | Approximate HLB Value | Primary Application |

|---|---|---|---|

| Brij™ L4 | Polyoxyethylene (4) Lauryl Ether | 9.7 | W/O Emulsifier |

| Brij™ S10 | Polyoxyethylene (10) Stearyl Ether | 12.4 | O/W Emulsifier |

| Brij™ 35 (L23) | Polyoxyethylene (23) Lauryl Ether | 16.9 | Solubilizer, Detergent[1] |

| Cremophor® EL | Polyoxyethylene (35) Castor Oil | 12-14 | Solubilizer, Emulsifier |

| Cremophor® RH 40 | Polyoxyethylene (40) Hydrogenated Castor Oil | 14-16 | Solubilizer, Emulsifier[7] |

| Poloxamer 188 (Pluronic® F68) | PEO-PPO-PEO Block Copolymer | ~29 | Stabilizer, Emulsifier |

| Poloxamer 407 (Pluronic® F127) | PEO-PPO-PEO Block Copolymer | ~22 | Gelling Agent, Solubilizer[8] |

Micellization and the Critical Micelle Concentration (CMC)

In aqueous solutions, once the concentration of a surfactant surpasses a certain threshold, the individual molecules (unimers) begin to self-assemble into organized spherical structures called micelles .[9] This process, known as micellization, is a thermodynamic imperative to minimize the unfavorable interaction between the hydrophobic tails and water. The hydrophobic tails form a core, creating a microenvironment capable of encapsulating poorly water-soluble drug molecules, while the hydrophilic PEG heads form a corona, or shell, that interfaces with the bulk aqueous phase.[10][11]

The concentration at which this self-assembly begins is the Critical Micelle Concentration (CMC) .[12]

-

Below the CMC: Surfactant molecules exist primarily as monomers and act to reduce surface tension at interfaces.

-

Above the CMC: Additional surfactant molecules form micelles. The surface tension of the solution remains relatively constant, and properties like detergency and solubilization capacity increase dramatically.

A low CMC is often desirable in pharmaceutical formulations, as it indicates that micellization occurs at a lower concentration, making the surfactant more efficient.[13]

Caption: Encapsulation of a hydrophobic drug within a micelle.

Table 2: CMC Values for Common Pharmaceutical PEG Ethers (in water at 25-30°C)

| Surfactant (Trade Name) | CMC (mM) | Reference |

|---|---|---|

| Brij™ 35 (L23) | 0.08 | [1] |

| Brij™ 56 | 0.035 | [1] |

| Brij™ 58P | 0.075 | [1] |

| Cremophor® EL | ~0.03-0.05 (0.02%) | [6] |

| Poloxamer 407 (Pluronic® F127) | ~0.7% (w/v) |[8] |

The Cloud Point

The cloud point is the temperature at which a non-ionic surfactant solution becomes visibly turbid as the temperature is raised.[14][15] This phenomenon occurs because the hydrogen bonds between the water molecules and the ether linkages of the PEG chain weaken with increasing temperature. This dehydration makes the surfactant less soluble, leading to phase separation.[16] For pharmaceutical formulations, especially those that may be autoclaved or exposed to temperature fluctuations, the cloud point must be well above the storage and use temperatures to ensure stability.[17]

Section 3: Core Applications in Pharmaceutical Formulations

The unique properties of PEG ethers make them invaluable excipients in a wide range of drug delivery applications.

-